molecular formula C19H14N4O5 B12507295 [3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-methyl-1H-indazole-3-carboxylate

[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-methyl-1H-indazole-3-carboxylate

Cat. No.: B12507295
M. Wt: 378.3 g/mol
InChI Key: WWSJYCKZFJAWNZ-UHFFFAOYSA-N
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Description

[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-methylindazole-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzodioxole, oxadiazole, and indazole moieties, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-methylindazole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. Common synthetic routes include:

    Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of Oxadiazole Ring: This involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves the coupling of the benzodioxole and oxadiazole intermediates with the indazole carboxylate under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-methylindazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxole and indazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

Biologically, [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-methylindazole-3-carboxylate is investigated for its potential pharmacological properties. It may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer effects.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-methylindazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-methylindazole-3-carboxylate lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities not commonly found in simpler analogs.

Properties

Molecular Formula

C19H14N4O5

Molecular Weight

378.3 g/mol

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-methylindazole-3-carboxylate

InChI

InChI=1S/C19H14N4O5/c1-23-13-5-3-2-4-12(13)17(21-23)19(24)25-9-16-20-18(22-28-16)11-6-7-14-15(8-11)27-10-26-14/h2-8H,9-10H2,1H3

InChI Key

WWSJYCKZFJAWNZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)OCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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